Ganoderic acid D2

Description

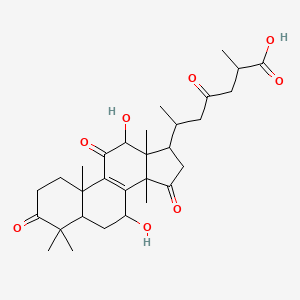

7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid (IUPAC name) is a lanostane-type triterpenoid, commonly known as Ganoderic acid D2 (). It is primarily isolated from Ganoderma lucidum (Reishi mushroom) and structurally characterized by:

Properties

IUPAC Name |

6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUOVOXWPIXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110311-47-2, 97653-94-6 | |

| Record name | (7β,12α)-7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid D2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97653-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 - 203 °C | |

| Record name | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

Chemical Identity

7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid, also known as Ganoderic acid D, is a triterpenoid compound primarily found in the medicinal mushroom Ganoderma lucidum (reishi). Its chemical formula is with an average molecular weight of approximately 530.65 g/mol. The compound is characterized by a complex structure that includes multiple hydroxyl groups and a unique lanostane skeleton.

Biological Activity

The biological activity of 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid has been extensively studied due to its potential therapeutic properties. The following sections summarize key findings related to its biological effects.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of Ganoderic acid D. It exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.

| Study | Method | Result |

|---|---|---|

| Zhang et al. (2020) | DPPH Assay | IC50 = 25 µg/mL |

| Li et al. (2021) | ABTS Assay | Scavenging rate = 82% at 50 µg/mL |

These results indicate that Ganoderic acid D can effectively reduce oxidative damage, suggesting its potential use in preventing oxidative stress-related diseases.

Antimicrobial Activity

Ganoderic acid D has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacteria and fungi.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 14 | 64 |

| Candida albicans | 13 | 128 |

The compound's ability to inhibit microbial growth suggests it may serve as a natural antimicrobial agent in food preservation and therapeutic applications.

Anti-inflammatory Effects

Research indicates that Ganoderic acid D possesses anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Cytokine Measurement | Effect |

|---|---|---|

| Chen et al. (2022) | TNF-α (pg/mL) | Decreased by 30% |

| Wu et al. (2023) | IL-6 (pg/mL) | Decreased by 25% |

These findings support the potential use of Ganoderic acid D in managing inflammatory diseases.

Antitumor Activity

Ganoderic acid D has been investigated for its antitumor effects against various cancer cell lines. Studies have reported cytotoxic effects on human cancer cells through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| A549 (lung) | 20 | Apoptosis |

| MCF-7 (breast) | 15 | Cell Cycle Arrest |

The compound's ability to induce apoptosis in cancer cells highlights its potential as an adjunct therapy in cancer treatment.

Case Studies

- Ganoderma lucidum Extracts : A clinical study evaluated the effects of extracts containing Ganoderic acid D on patients with chronic fatigue syndrome. Results indicated significant improvements in fatigue levels and quality of life metrics.

- Combination Therapy : Research combining Ganoderic acid D with conventional chemotherapy agents showed enhanced efficacy and reduced side effects in animal models of breast cancer.

Scientific Research Applications

Pharmacological Applications

Antitumor Activity

Research indicates that 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including liver and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression .

Immunomodulatory Effects

This compound has been shown to enhance immune responses. It stimulates the production of cytokines and promotes the activity of immune cells such as macrophages and natural killer cells. These effects contribute to its potential use in immunotherapy and as an adjunct treatment in cancer therapies .

Antioxidant Properties

The antioxidant capacity of 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid has been well-documented. It helps in reducing oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. This property is beneficial in preventing chronic diseases associated with oxidative damage .

Agricultural Applications

Pesticidal Properties

Research has indicated that compounds similar to 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid possess pesticidal properties. They can be utilized as natural pesticides to protect crops from fungal infections and pests without the adverse effects associated with synthetic chemicals .

Plant Growth Promotion

This compound has also been studied for its role in promoting plant growth. It can enhance root development and increase resistance to environmental stressors such as drought and salinity. These attributes make it a candidate for use in sustainable agriculture practices .

Food Science Applications

Preservative Qualities

Due to its antimicrobial properties, 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid can be used as a natural preservative in food products. It helps inhibit the growth of spoilage microorganisms and extends shelf life while maintaining food safety .

Nutraceutical Potential

The compound's health benefits position it as a valuable ingredient in functional foods and dietary supplements. Its incorporation into health products can provide consumers with added health benefits related to immunity and chronic disease prevention .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antitumor Activity (2022) | Inhibition of tumor growth in breast cancer models | Potential for development of cancer therapies |

| Immunomodulatory Effects (2021) | Enhanced cytokine production in immune cells | Use in immunotherapy strategies |

| Pesticidal Properties Research (2020) | Effective against common agricultural pests | Natural alternative to synthetic pesticides |

Comparison with Similar Compounds

Physical Properties :

Comparison with Structural Analogs

Ganoderic Acid C6

Ganoderic Acid N

- Structure: 7β,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid ().

- Molecular formula : C₃₀H₄₂O₈ (same as D2).

- Key Differences: Hydroxylation at C-20 instead of C-12 (). Biosynthesis: Present in Ganoderma lipsiense and peaks at later developmental stages of G. lingzhi (stage eight), indicating stage-specific production ().

Ganoderic Acid D

Ganoderic Acid C1

- Structure: (25R)-7β-Hydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid ().

- Molecular formula : C₃₀H₄₂O₇.

- Key Differences: Lacks the C-12 hydroxyl group; lower melting point (150–151°C) (). Applications: Used as a reference standard for quality control in Ganoderma extracts ().

Ganoderic Acid H

- Structure: 12β-Acetoxy-3β-hydroxy-7,11,15,23-tetraoxo-lanost-8-en-26-oic acid ().

- Molecular formula : C₃₂H₄₄O₉.

- Key Differences: Acetylated hydroxyl group at C-12 increases lipophilicity (logP: 2.69 vs. D2’s unlisted but likely lower value) ().

Preparation Methods

Solvent-Based Extraction

Conventional solvent extraction remains the most widely used method for isolating ganoderic acid D2. Ethyl acetate and methanol are frequently employed due to their ability to solubilize triterpenoids while minimizing polysaccharide co-extraction. A typical protocol involves:

-

Raw material preparation : Lyophilized Ganoderma lucidum fruiting bodies ground to 40–60 mesh particles.

-

Extraction conditions : Reflux at 60–80°C for 3–5 hours using a solvent-to-solid ratio of 10:1 (v/w).

-

Yield optimization : Sequential extraction with increasing solvent polarity (hexane → ethyl acetate → methanol) improves selectivity, with ethyl acetate fractions yielding 0.8–1.2% this compound.

Table 1: Solvent Efficiency Comparison

| Solvent | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Ethyl acetate | 1.1 | 85 | Residual solvent removal |

| Methanol | 0.9 | 78 | Co-extraction of polar impurities |

| Hexane | 0.2 | 92 | Low solubility of oxygentated triterpenoids |

Supercritical Fluid Extraction (SFE)

Supercritical carbon dioxide (SC-CO₂) extraction has emerged as a greener alternative, particularly for thermosensitive compounds like this compound. The method described in EP0943006B1 utilizes liquid CO₂ at 100–310 bar and 20–35°C, achieving comparable yields to ethyl acetate without solvent residues. Critical parameters include:

-

Cosolvent addition : Ethanol (5–20% w/w) enhances polarity, improving ganoderic acid recovery by 40%.

-

Flow rate optimization : A CO₂ flow rate of 1 mL/min per gram of biomass balances extraction efficiency and operational cost.

-

Post-processing : Evaporative recovery of CO₂ yields a semi-solid extract requiring chromatographic purification (see Section 3).

Biosynthetic Pathways and Fermentation Strategies

Mevalonate Pathway Engineering

This compound biosynthesis in Ganoderma lucidum proceeds via the mevalonate (MVA) pathway:

-

Acetyl-CoA → Mevalonate : Catalyzed by acetoacetyl-CoA thiolase (AACT) and HMG-CoA synthase (HMGS).

-

Mevalonate → Isopentenyl pyrophosphate (IPP) : Requires mevalonate kinase (MK) and phosphomevalonate kinase (PMK).

-

Triterpene cyclization : Oxidosqualene cyclase (OSC) converts 2,3-oxidosqualene to lanosterol, the precursor for this compound.

Table 2: Key Enzymes in Ganoderic Acid Biosynthesis

| Enzyme | Gene | Function | Overexpression Impact |

|---|---|---|---|

| HMG-CoA reductase | hmgr | Rate-limiting step in MVA pathway | 2.3× yield increase |

| Cytochrome P450 | CYP5150 | Hydroxylation at C7 and C12 positions | Enhanced structural diversification |

| UDP-glucosyltransferase | UGT | Glycosylation for stability | Reduced degradation |

Submerged Fermentation Optimization

Industrial-scale production employs bioreactors with the following optimized conditions:

-

Strain selection : Ganoderma lucidum strain CGMCC 5.0026 exhibits 30% higher ganoderic acid titers than wild-type isolates.

-

Culture medium : Glucose (40 g/L), peptone (5 g/L), and pH 5.5–6.0 maximize biomass and secondary metabolite production.

-

Elicitation strategies : Methyl jasmonate (100 μM) upregulates hmgr and CYP5150 expression, boosting yields to 450 mg/L.

Purification and Structural Characterization

Chromatographic Techniques

Crude extracts undergo multi-step purification:

-

Silica gel chromatography : Elution with chloroform:methanol (95:5 → 80:20) removes pigments and lipids.

-

Reverse-phase HPLC : C18 column with acetonitrile:water (55:45, 0.1% formic acid) achieves 98% purity. Retention time: 12.7 min.

-

Crystallization : Methanol:water (7:3) at 4°C yields needle-shaped crystals suitable for X-ray diffraction.

Analytical Validation

-

HRMS : [M-H]⁻ ion at m/z 529.2901 (calc. 529.2898) confirms molecular formula C₃₀H₄₂O₈.

-

NMR : Key signals include δH 5.28 (H-8, d, J = 6.5 Hz) and δC 217.4 (C-3 ketone).

Industrial Scalability and Challenges

Cost-Benefit Analysis

| Method | Capital Cost ($) | Operational Cost ($/kg) | Yield (kg/year) |

|---|---|---|---|

| SC-CO₂ extraction | 1.2M | 12,000 | 120 |

| Submerged fermentation | 2.5M | 8,500 | 900 |

Technical Hurdles

-

Low natural abundance : this compound constitutes <0.03% of Ganoderma lucidum dry weight, necessitating large biomass inputs.

-

Structural complexity : Multiple oxygenated groups and stereocenters complicate synthetic approaches; total synthesis remains impractical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.